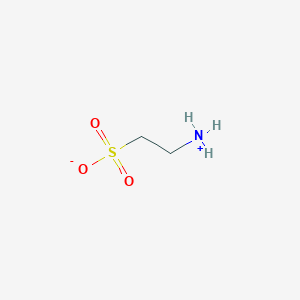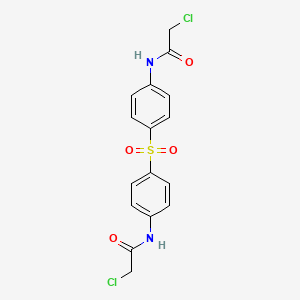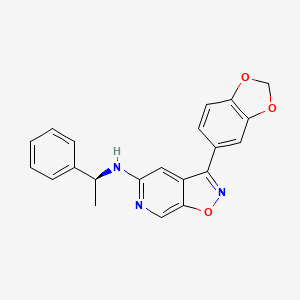
Tresperimus
概要
説明
トレスペリムス・トリフルアテート は、アッヴィ社が最初に開発した免疫抑制剤です。免疫応答を調節するように設計された化合物のクラスに属します。 多くの他の免疫抑制剤とは異なり、トレスペリムスは水溶液中で化学的に安定しているため、さまざまな用途に適しています .
2. 製法
合成経路: トレスペリムスの合成経路は、企業秘密ですが、デオキシスペルグアリン (DSG) と構造的に関連しています。 DSGは当初、抗腫瘍剤として開発され、移植片拒絶に対して良好な効果を示しています。 トレスペリムスは同様の特性を共有し、シクロスポリンAと同等の効率で移植片拒絶を抑制することが示されています .
工業的生産方法: トレスペリムスの工業規模での生産方法に関する詳細は、公開されていない。化学的安定性と免疫抑制特性により、今後の開発のための有望な候補となっています。
準備方法
Synthetic Routes: The synthetic routes for Tresperimus are proprietary, but it is structurally related to deoxyspergualin (DSG). DSG was initially developed as an antitumor agent and has favorable effects on transplant rejection. This compound shares similar properties and has been shown to suppress graft rejection as efficiently as cyclosporine A .
Industrial Production Methods: Details regarding industrial-scale production methods for this compound are not widely available in the public domain. its chemical stability and immunosuppressive properties make it a promising candidate for further development.
化学反応の分析
トレスペリムスは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬や条件は企業秘密です。これらの反応から生成される主な生成物は、明示的に文書化されていません。
4. 科学研究への応用
科学的研究の応用
Ocular Inflammation: Locally administered Tresperimus shows promise as an immunosuppressive agent for managing intraocular inflammation, including experimental autoimmune uveoretinitis (EAU).
Th17-Mediated Autoimmune Diseases: Additional studies are needed, but this compound could be a local therapy for other Th17-mediated autoimmune diseases.
作用機序
トレスペリムスは、免疫抑制を介してその効果を発揮します。 正確な分子標的や関与する経路は完全には解明されていませんが、眼マクロファージにおける一酸化窒素合成酵素-2と核因子κBp65の発現を阻害します .
類似化合物との比較
トレスペリムスは、その化学的安定性と移植片拒絶を抑制する有効性により際立っています。 広く使用されていませんが、さまざまな移植モデルにおいてシクロスポリンAと同等以上の効果を示しています .
類似化合物:デオキシスペルグアリン (DSG): トレスペリムスと構造的に関連するDSGは、このクラスの最初の化合物であり、免疫抑制特性を共有しています.
特性
IUPAC Name |
[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminopropylamino)butyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O3/c18-8-7-10-21-9-5-6-13-24-17(26)27-14-15(25)22-11-3-1-2-4-12-23-16(19)20/h21H,1-14,18H2,(H,22,25)(H,24,26)(H4,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBMFPUTQOHXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCNC(=O)COC(=O)NCCCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166968 | |
| Record name | Tresperimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160677-67-8 | |
| Record name | Tresperimus [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160677678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tresperimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRESPERIMUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286F595V8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1682945.png)

![2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1682949.png)




